Cas no 21363-10-0 (4-hydroxy-3-phenylbenzaldehyde)

4-Hydroxy-3-phenylbenzaldehyde is a versatile aromatic aldehyde compound characterized by its hydroxyl and phenyl substituents on the benzaldehyde core. This structural configuration imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both aldehyde and phenolic functional groups allows for selective modifications, enabling applications in cross-coupling reactions, Schiff base formation, and heterocyclic synthesis. Its well-defined molecular structure ensures consistent performance in fine chemical manufacturing. The compound is typically supplied in high purity, ensuring reliability in research and industrial processes. Proper handling and storage are recommended due to its sensitivity to oxidation and light.
4-hydroxy-3-phenylbenzaldehyde structure
21363-10-0 structure
Product name:4-hydroxy-3-phenylbenzaldehyde
CAS No:21363-10-0
MF:C13H10O2
Molecular Weight:198.2173
MDL:MFCD18086522
CID:242272
PubChem ID:45116866

4-hydroxy-3-phenylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3-carboxaldehyde,6-hydroxy-
    • 3-Biphenylcarboxaldehyde,6-hydroxy- (8CI)
    • 4-hydroxy-3-phenylbenzaldehyde
    • SCHEMBL9763217
    • 6-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
    • A1-49735
    • 6-hydroxy-3-biphenylcarboxaldehyde
    • 21363-10-0
    • EN300-201810
    • AKOS017518815
    • MDL: MFCD18086522
    • インチ: InChI=1S/C13H10O2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-9,15H
    • InChIKey: XIMCLEAEWWYKLY-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(O)=C(C2C=CC=CC=2)C=1

計算された属性

  • 精确分子量: 198.068079557g/mol
  • 同位素质量: 198.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 37.3Ų

4-hydroxy-3-phenylbenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-201810-0.25g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
0.25g
$381.0 2023-09-16
Enamine
EN300-201810-10g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
10g
$1778.0 2023-09-16
Enamine
EN300-201810-1g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
1g
$414.0 2023-09-16
Enamine
EN300-201810-0.5g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
0.5g
$397.0 2023-09-16
Enamine
EN300-201810-2.5g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
2.5g
$810.0 2023-09-16
Enamine
EN300-201810-10.0g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
10g
$3131.0 2023-06-04
Enamine
EN300-201810-0.05g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
0.05g
$348.0 2023-09-16
Enamine
EN300-201810-0.1g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
0.1g
$364.0 2023-09-16
Enamine
EN300-201810-1.0g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
1g
$728.0 2023-06-04
Enamine
EN300-201810-5.0g
4-hydroxy-3-phenylbenzaldehyde
21363-10-0
5g
$2110.0 2023-06-04

4-hydroxy-3-phenylbenzaldehyde 関連文献

4-hydroxy-3-phenylbenzaldehydeに関する追加情報

Recent Advances in the Study of 4-Hydroxy-3-phenylbenzaldehyde (CAS: 21363-10-0) in Chemical Biology and Pharmaceutical Research

4-Hydroxy-3-phenylbenzaldehyde (CAS: 21363-10-0) is a phenolic aldehyde derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research developments related to this compound, highlighting its significance in the field.

Recent studies have focused on the synthesis and optimization of 4-hydroxy-3-phenylbenzaldehyde to enhance its yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method for the efficient synthesis of this compound, utilizing palladium-catalyzed cross-coupling reactions. The study reported a yield improvement of up to 85%, with high purity levels, making it a viable candidate for large-scale production. This advancement is particularly relevant for pharmaceutical applications where consistent quality and scalability are critical.

In the realm of biological activity, 4-hydroxy-3-phenylbenzaldehyde has demonstrated promising antimicrobial and anti-inflammatory properties. A recent Nature Chemical Biology study investigated its mechanism of action against multidrug-resistant bacterial strains. The findings revealed that the compound disrupts bacterial cell membrane integrity by targeting specific lipid components, leading to cell lysis. Additionally, its anti-inflammatory effects were attributed to the inhibition of key pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting potential applications in treating chronic inflammatory diseases.

Another area of interest is the compound's role in drug discovery and development. Researchers have explored its use as a scaffold for designing novel small-molecule inhibitors. A 2024 study published in Bioorganic & Medicinal Chemistry Letters highlighted the development of 4-hydroxy-3-phenylbenzaldehyde derivatives as potent inhibitors of a specific kinase involved in cancer progression. The derivatives exhibited nanomolar affinity and selectivity, paving the way for further preclinical evaluations. These findings underscore the compound's versatility as a building block in medicinal chemistry.

Despite these advancements, challenges remain in fully elucidating the pharmacokinetic and toxicological profiles of 4-hydroxy-3-phenylbenzaldehyde. A recent review in Chemical Research in Toxicology emphasized the need for comprehensive in vivo studies to assess its safety and efficacy. Preliminary data suggest that the compound has a favorable toxicity profile at therapeutic doses, but further research is required to confirm these observations and address potential off-target effects.

In conclusion, 4-hydroxy-3-phenylbenzaldehyde (CAS: 21363-10-0) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Recent studies have advanced our understanding of its synthesis, biological activities, and therapeutic potential, while also identifying areas for future investigation. As research continues, this compound is likely to play an increasingly important role in the development of new drugs and therapeutic strategies.

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